

#### What is the chemical structure of DSM705?

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | DSM705    |           |
| Cat. No.:            | B15559597 | Get Quote |

An In-depth Technical Guide to the Antimalarial Compound DSM705

#### Introduction

**DSM705** is a potent, orally active antimalarial compound identified through structure-guided computational optimization of a pyrrole-based inhibitor series.[1] It is a highly selective inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH) enzyme, a critical component of the de novo pyrimidine biosynthesis pathway in the parasite.[2][3][4] Due to its nanomolar potency against Plasmodium falciparum and Plasmodium vivax DHODH and lack of inhibition of the mammalian ortholog, **DSM705** has been investigated as a potential candidate for malaria treatment and chemoprevention.[1][2][5]

#### **Chemical Structure**

**DSM705** is a pyrrole-based compound.[3][4] The hydrochloride salt is often used in formulations to improve solubility and stability.[3]

| Identifier                  | Value                      |
|-----------------------------|----------------------------|
| Chemical Formula            | C19H19F3N6O[6][7]          |
| Molecular Weight            | 404.39 g/mol [7]           |
| SMILES                      | CINVALID-LINKc1nnc[nH]1[6] |
| Chemical Formula (HCI Salt) | C19H20ClF3N6O[8]           |



# **Mechanism of Action**

The primary target of **DSM705** is the enzyme dihydroorotate dehydrogenase (DHODH), which catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of DNA, RNA, phospholipids, and glycoproteins, making it a critical process for the rapidly proliferating malaria parasite. By inhibiting Plasmodium DHODH, **DSM705** effectively halts pyrimidine synthesis, leading to parasite death.[2][3] A key advantage of **DSM705** is its high selectivity for the parasite enzyme over the human equivalent, which minimizes potential host toxicity.[2][3][4]





Click to download full resolution via product page

Caption: Mechanism of action of DSM705 in the pyrimidine biosynthesis pathway.

# **Quantitative Data**



## In Vitro Activity

**DSM705** demonstrates potent inhibitory activity against the DHODH enzyme from both P. falciparum and P. vivax, as well as strong antiparasitic activity against P. falciparum cell cultures.

| Target                           | Metric | Value (nM)  |
|----------------------------------|--------|-------------|
| P. falciparum DHODH<br>(PfDHODH) | IC50   | 95[2][3][4] |
| P. vivax DHODH (PvDHODH)         | IC50   | 52[2][3][4] |
| P. falciparum 3D7 Cells          | EC50   | 12[2][4]    |
| Human DHODH                      | IC50   | >100,000[5] |

#### In Vivo Pharmacokinetics in Swiss Outbred Mice

Pharmacokinetic studies in mice have shown that **DSM705** has high oral bioavailability.[2][3][4]

| Route                  | Dose<br>(mg/kg) | Bioavaila<br>bility (F) | t <sub>1</sub> / <sub>2</sub> (h) | C <sub>max</sub> (µM) | CL<br>(mL/min/k<br>g) | Vss (L/kg) |
|------------------------|-----------------|-------------------------|-----------------------------------|-----------------------|-----------------------|------------|
| Oral (p.o.)            | 2.6             | 74%                     | 3.4                               | 2.6                   | N/A                   | N/A        |
| Oral (p.o.)            | 24              | 70%                     | 4.5                               | 20                    | N/A                   | N/A        |
| Intravenou<br>s (i.v.) | 2.3             | N/A                     | N/A                               | N/A                   | 2.8                   | 1.3        |

## In Vivo Efficacy in a P. falciparum SCID Mouse Model

**DSM705** hydrochloride effectively suppresses parasitemia in a dose-dependent manner in an immunodeficient mouse model.[2][4]



| Dose (mg/kg, p.o., twice daily for 6 days) | Outcome                                               |  |  |
|--------------------------------------------|-------------------------------------------------------|--|--|
| 3 - 200                                    | Dose-dependent parasite killing[4]                    |  |  |
| 50                                         | Maximum rate of parasite killing[2][4]                |  |  |
| 50                                         | Complete suppression of parasitemia by days 7-8[2][4] |  |  |

# Experimental Protocols In Vivo Formulation Preparation

For oral administration in animal studies, **DSM705** hydrochloride can be formulated as a solution or suspension. A common method involves the sequential addition of solvents to achieve the desired concentration and solubility.[2][4]

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation[2][4]

- Prepare a stock solution of DSM705 hydrochloride in DMSO (e.g., 25 mg/mL).
- For a 1 mL final volume, take 100 μL of the DMSO stock solution.
- Add 400 μL of PEG300 and mix until the solution is clear.
- Add 50 μL of Tween-80 and mix thoroughly.
- Add 450 μL of saline (0.9% NaCl) to reach the final volume and mix until clear. The final composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Protocol 2: DMSO/Corn Oil Formulation[2][4]

- Prepare a stock solution of DSM705 hydrochloride in DMSO.
- For a 1 mL final volume, add 100  $\mu$ L of the DMSO stock solution to 900  $\mu$ L of corn oil.
- Mix thoroughly until a clear solution or uniform suspension is achieved.

## In Vivo Efficacy Assessment: 4-Day Suppressive Test



This standard test evaluates the activity of antimalarial compounds against the blood stages of Plasmodium in mice.[9]

- Animal Model: Severe combined immunodeficient (SCID) mice are inoculated with P. falciparum parasites.[4]
- Drug Administration: Treatment with DSM705 begins 2-4 hours post-infection. The compound is administered orally (p.o.) twice a day for 6 days at various doses (e.g., 3, 10, 20, 50, 100, 200 mg/kg).[4]
- Monitoring: Thin blood smears are prepared daily from day 3 post-infection to determine the level of parasitemia.
- Endpoint: The efficacy of the compound is determined by the reduction in parasitemia compared to an untreated control group. Complete suppression of parasitemia and survival time are key metrics.[4][9]

## **Pharmacokinetic Analysis in Mice**

This protocol is designed to determine key pharmacokinetic parameters of **DSM705**.[4]

- Animal Model: Swiss outbred mice are used.
- Drug Administration:
  - Oral (p.o.): A single dose of **DSM705** (e.g., 2.6 mg/kg or 24 mg/kg) is administered by oral gavage.
  - Intravenous (i.v.): A single dose of **DSM705** (e.g., 2.3 mg/kg) is administered via tail vein injection.
- Sample Collection: Blood samples are collected at multiple time points after drug administration.
- Analysis: Plasma concentrations of **DSM705** are quantified using a suitable analytical method (e.g., LC-MS/MS).



• Data Interpretation: The concentration-time data is used to calculate pharmacokinetic parameters such as C<sub>max</sub>, t<sub>1</sub>/<sub>2</sub>, bioavailability (F), clearance (CL), and volume of distribution (Vss).

## **Development and Optimization Workflow**

The discovery of **DSM705** was the result of a structured drug development process that began with a high-throughput screening hit and progressed through lead optimization using computational and structure-based methods.



Click to download full resolution via product page

**Caption:** Logical workflow for the discovery and optimization of **DSM705**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Structure-Based Discovery and Development of Highly Potent Dihydroorotate
   Dehydrogenase Inhibitors for Malaria Chemoprevention PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DSM705 hydrochloride | Parasite | 2989908-08-7 | Invivochem [invivochem.com]
- 5. Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series
   PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSM705 Immunomart [immunomart.com]
- 7. DSM705 | Dihydroorotate Dehydrogenase | 2653225-38-6 | Invivochem [invivochem.com]
- 8. DSM705 hydrochloride Immunomart [immunomart.com]
- 9. mmv.org [mmv.org]
- To cite this document: BenchChem. [What is the chemical structure of DSM705?].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15559597#what-is-the-chemical-structure-of-dsm705]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com